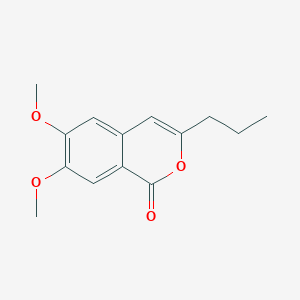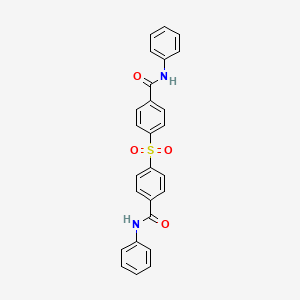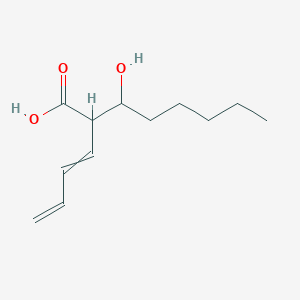![molecular formula C14H20F2NO5P B12551336 L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- CAS No. 160751-42-8](/img/structure/B12551336.png)
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- is a derivative of L-phenylalanine, an essential amino acid. This compound is notable for its unique chemical structure, which includes a diethoxyphosphinyl group and difluoromethyl group attached to the phenylalanine backbone. L-phenylalanine itself is a precursor for various important biomolecules, including neurotransmitters like dopamine and norepinephrine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of phenylalanine ammonia-lyase (PAL) to catalyze the conversion of L-phenylalanine to trans-cinnamic acid, followed by further chemical modifications to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow biocatalysis, where immobilized enzymes are used to enhance the scalability and efficiency of the process. This method allows for the production of phenylalanine derivatives with high enantioselectivity and chemoselectivity .
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- involves its conversion to various metabolites that play crucial roles in biological processes. For example, it can be converted to dopamine and norepinephrine, which are important neurotransmitters involved in mood regulation and cognitive function. The molecular targets and pathways involved include the enzymes phenylalanine hydroxylase and tyrosine hydroxylase, which catalyze the conversion of phenylalanine to tyrosine and subsequently to dopamine .
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanine: The parent compound, which lacks the diethoxyphosphinyl and difluoromethyl groups.
D-Phenylalanine: The enantiomer of L-phenylalanine, which has different biological activity.
3,4-Dihydroxy-D,L-phenylalanine (DOPA): A derivative of phenylalanine used in the treatment of Parkinson’s disease.
Uniqueness
L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]- is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. These modifications can enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
160751-42-8 |
|---|---|
Fórmula molecular |
C14H20F2NO5P |
Peso molecular |
351.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-[diethoxyphosphoryl(difluoro)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H20F2NO5P/c1-3-21-23(20,22-4-2)14(15,16)11-7-5-10(6-8-11)9-12(17)13(18)19/h5-8,12H,3-4,9,17H2,1-2H3,(H,18,19)/t12-/m0/s1 |
Clave InChI |
SNSFIWGJZZYFDH-LBPRGKRZSA-N |
SMILES isomérico |
CCOP(=O)(C(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(F)F)OCC |
SMILES canónico |
CCOP(=O)(C(C1=CC=C(C=C1)CC(C(=O)O)N)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)
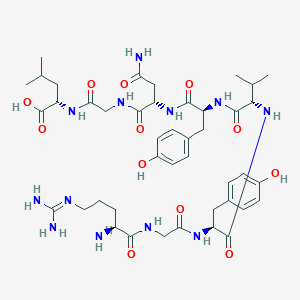
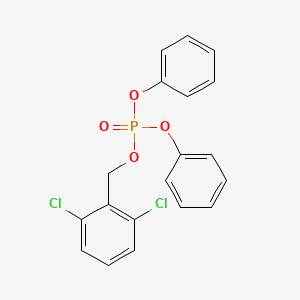
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
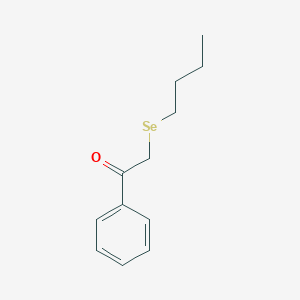
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
